molecular formula C43H40F2N10O10S B12400227 PROTAC BRD4 Degrader-6

PROTAC BRD4 Degrader-6

Cat. No.: B12400227
M. Wt: 926.9 g/mol
InChI Key: OCIQBTCUSJZXTD-UHFFFAOYSA-N
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Description

PROTAC BRD4 Degrader-6 is a potent small-molecule degrader specifically designed to target and degrade the BRD4 protein. This compound has shown significant potential in inhibiting the expression of c-Myc and inducing apoptosis in cancer cells, particularly in pancreatic cancer cell lines .

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-6 involves a series of chemical reactions that link a BRD4 ligand to an E3 ligase ligand via a linker. The synthetic route typically includes the following steps:

    Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can specifically bind to the BRD4 protein.

    Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit the E3 ligase.

    Linker attachment: The BRD4 ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Chemical Reactions Analysis

PROTAC BRD4 Degrader-6 undergoes several types of chemical reactions, including:

    Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.

    Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule. Common reagents include palladium catalysts and ligands.

The major products formed from these reactions include the final PROTAC molecule and various by-products that are typically removed through purification processes .

Scientific Research Applications

PROTAC BRD4 Degrader-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-6 involves the recruitment of an E3 ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, inhibiting its function and leading to the suppression of downstream targets such as c-Myc. The degradation of BRD4 also disrupts various cellular processes, leading to apoptosis in cancer cells .

Properties

Molecular Formula

C43H40F2N10O10S

Molecular Weight

926.9 g/mol

IUPAC Name

4-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]-N-[[1-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-2-oxoethoxy]ethyl]triazol-4-yl]methyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C43H40F2N10O10S/c1-3-66(62,63)51-24-8-11-35(65-36-10-7-23(44)15-31(36)45)27(16-24)29-20-53(2)43(61)39-28(29)17-33(48-39)40(58)46-18-25-19-54(52-50-25)13-14-64-22-38(57)47-32-6-4-5-26-30(32)21-55(42(26)60)34-9-12-37(56)49-41(34)59/h4-8,10-11,15-17,19-20,34,48,51H,3,9,12-14,18,21-22H2,1-2H3,(H,46,58)(H,47,57)(H,49,56,59)

InChI Key

OCIQBTCUSJZXTD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

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